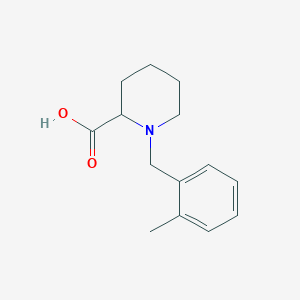
(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one, or 5E-2-MNT-1,3-T, is a member of the thiazole family of compounds and is widely used in scientific research. It is a heterocyclic compound that is composed of two nitrogen atoms, two sulfur atoms, one oxygen atom, and one carbon atom. It is a colorless, crystalline solid with a molar mass of 215.27 g/mol. 5E-2-MNT-1,3-T is a highly reactive compound and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound has been studied in the context of chemical reactions and structural analysis. For instance, Banbury et al. (1992) explored the conversion of 5-aminothiatriazole into a 5-mercaptotetrazolyl ligand, shedding light on the rearrangement of 5-amino-substituted thiatriazoles into 5-thio-substituted tetrazoles, which is relevant to the understanding of (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one (Banbury et al., 1992). Additionally, Teiber & Müller (2012) demonstrated a synthesis method for thiophenes, which could be relevant for the synthesis of related thiazole compounds (Teiber & Müller, 2012).
Biochemical and Pharmacological Studies
Studies such as those conducted by Amir et al. (2007), who synthesized derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, indicate the potential of thiazole derivatives in pharmacology. These compounds were evaluated for their anti-inflammatory and analgesic potentials, providing insights into possible biochemical applications of similar thiazole compounds (Amir et al., 2007).
Material Science and Chemistry Applications
The compound's relevance in material science and chemistry is evident from research like that of Aguilera-Sigalat et al. (2013), who synthesized CdSe/ZnS quantum dots capped with ligands possessing a mercapto group. This research highlights the utility of mercapto-functionalized compounds in the development of novel materials (Aguilera-Sigalat et al., 2013).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, the compound's derivatives have been explored for their anti-corrosion properties. For example, Tan et al. (2020) studied the anti-corrosion mechanism of tetrazole derivatives, including mercapto-1-methyltetrazole, on steel in acidic media. This type of research demonstrates the compound's potential in corrosion inhibition and protective coatings (Tan et al., 2020).
Analytical Instrumentation
The thiazole derivatives have been utilized in the development of sensitive electrodes for ion detection. Szczepaniak & Ren (1983) described a liquid ion-exchange electrode containing a complex of bismuth(III) with a thiazole derivative, demonstrating its utility in analytical instrumentation (Szczepaniak & Ren, 1983).
Propriétés
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H,15,16,17)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUPYXIYFRKP-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

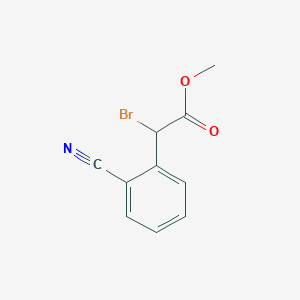




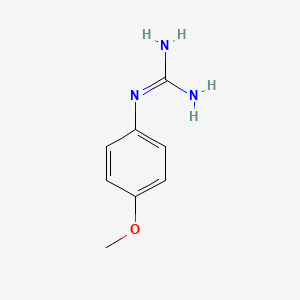
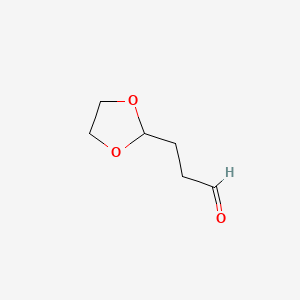
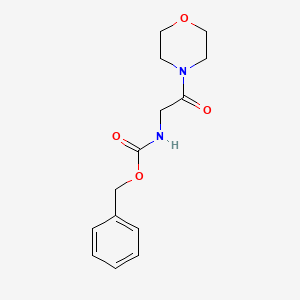

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)


![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)
